3-Amino-2-ethoxy-6-fluorobenzonitrile
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Overview
Description
3-Amino-2-ethoxy-6-fluorobenzonitrile is an organic compound with the molecular formula C9H9FN2O It is characterized by the presence of an amino group, an ethoxy group, and a fluorine atom attached to a benzonitrile core
Mechanism of Action
Result of Action
The molecular and cellular effects of 3-Amino-2-ethoxy-6-fluorobenzonitrile’s action are currently unknown
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other biological molecules . For instance, extreme pH or temperature conditions might affect the compound’s stability, while the presence of certain enzymes could influence its metabolic fate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-ethoxy-6-fluorobenzonitrile typically involves the introduction of the amino, ethoxy, and fluorine groups onto a benzonitrile core. One common method involves the nucleophilic substitution reaction where an appropriate fluorinated benzonitrile derivative is treated with ethoxyamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to enhance the reaction rates and selectivity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-ethoxy-6-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-2-ethoxy-6-fluorobenzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the development of fluorescent probes and markers for biological imaging.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-fluorobenzonitrile
- 2-Amino-3-fluorobenzonitrile
- 3-Amino-2-ethoxybenzonitrile
Uniqueness
3-Amino-2-ethoxy-6-fluorobenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both an ethoxy and a fluorine group on the benzonitrile core differentiates it from other similar compounds, potentially offering unique advantages in various applications.
Properties
IUPAC Name |
3-amino-2-ethoxy-6-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c1-2-13-9-6(5-11)7(10)3-4-8(9)12/h3-4H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJODGDWJWVAPNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1C#N)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2155738-95-5 |
Source
|
Record name | 3-amino-2-ethoxy-6-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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